molecular formula C18H25N7O3 B15114338 4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine

Cat. No.: B15114338
M. Wt: 387.4 g/mol
InChI Key: DXLRMKFTTNOKDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is a complex organic compound that features a morpholine ring attached to a pyrimidine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine typically involves multiple steps. One common method involves the azide-alkyne 1,3-dipolar cycloaddition reaction between 4,6-dimethoxy-2-[4-prop-2-ynyl)piperazin-1-yl]pyrimidine and various azides, catalyzed by in situ generated copper (I) (Cu(I)) . The reaction conditions often include the use of triethylamine in wet methanol to remove O-acyl protecting groups on glycosyl 1,2,3-triazoles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles or electrophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could result in various derivatives depending on the substituent introduced.

Scientific Research Applications

4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine involves its interaction with specific molecular targets and pathways. The exact mechanism is not fully understood, but it is believed to involve binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of fungal growth or modulation of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{6-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine is unique due to the presence of both a morpholine ring and a pyrimidine structure

Properties

Molecular Formula

C18H25N7O3

Molecular Weight

387.4 g/mol

IUPAC Name

4-[6-[4-(4,6-dimethoxypyrimidin-2-yl)piperazin-1-yl]pyrimidin-4-yl]morpholine

InChI

InChI=1S/C18H25N7O3/c1-26-16-12-17(27-2)22-18(21-16)25-5-3-23(4-6-25)14-11-15(20-13-19-14)24-7-9-28-10-8-24/h11-13H,3-10H2,1-2H3

InChI Key

DXLRMKFTTNOKDU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC=N3)N4CCOCC4)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.